In-depth Technical Guide to 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS No. 683241-86-3)
In-depth Technical Guide to 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS No. 683241-86-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses its known applications and safety considerations.
Chemical and Physical Properties
4-Bromo-2-nitro-5-(trifluoromethyl)aniline, with the CAS number 683241-86-3 , is a substituted aniline derivative. Its structure incorporates a bromine atom, a nitro group, and a trifluoromethyl group, making it a versatile building block in organic synthesis. While specific experimental data for this exact compound is limited in publicly available literature, the properties of structurally similar compounds provide valuable insights.
Table 1: Physicochemical Properties of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline and Related Compounds
| Property | 4-Bromo-2-nitro-5-(trifluoromethyl)aniline | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline[1] | 4-Bromo-2-(trifluoromethyl)aniline[2] | 4-Bromo-2-nitroaniline[3] |
| CAS Number | 683241-86-3 | 157026-18-1 | 445-02-3 | 875-51-4 |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | C₇H₄BrF₃N₂O₂ | C₇H₅BrF₃N | C₆H₅BrN₂O₂ |
| Molecular Weight | 285.02 g/mol | 285.02 g/mol | 240.02 g/mol | 217.02 g/mol |
| Appearance | Not specified | White powder | Not specified | Solid |
| Boiling Point | Not specified | 273.5 °C at 760 mmHg | 84-86 °C at 5 mmHg | Not specified |
| Density | Not specified | 1.859 g/cm³ | 1.71 g/mL at 25 °C | Not specified |
| Flash Point | Not specified | 119.2 °C | 107 °C (closed cup) | Not applicable |
| Refractive Index | Not specified | 1.562 | 1.532 (at 20 °C) | Not specified |
Synthesis
A potential starting material is 3-amino-4-bromobenzotrifluoride. Nitration of this precursor would likely yield the target compound. The electron-donating amino group and the deactivating but ortho-, para-directing bromine atom, along with the strongly deactivating meta-directing trifluoromethyl group, would influence the position of the incoming nitro group.
Alternatively, the synthesis could start from 4-nitro-3-(trifluoromethyl)aniline. Bromination of this intermediate could potentially yield 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. This starting material is known to be used in the synthesis of other important chemical intermediates.[4]
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for 4-Bromo-2-nitro-5-(trifluoromethyl)aniline.
Applications in Research and Drug Development
4-Bromo-2-nitro-5-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable building block for creating diverse chemical libraries.
While specific biological activities of this compound itself are not well-documented, its role as a precursor is significant. For instance, related compounds are used in the preparation of antagonists for the transient receptor potential melastatin 8 (TRPM8), which are investigated for the treatment of pain associated with cold stimuli.[5] The structural motifs present in 4-Bromo-2-nitro-5-(trifluoromethyl)aniline are found in various biologically active compounds, suggesting its potential utility in the development of novel therapeutic agents.
Experimental Protocols
As a specific experimental protocol for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is not available, a general procedure for the bromination of a substituted aniline, adapted from a patent for a similar compound, is provided below for illustrative purposes. Note: This is a generalized protocol and would require optimization for the specific synthesis of the target compound.
General Protocol for the Bromination of a Substituted Aniline (Illustrative)
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Materials:
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Substituted aniline (1.0 eq)
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Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) (1.0-1.2 eq)
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Anhydrous solvent (e.g., Acetic Acid, Dichloromethane, or Pyridine)
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Magnetic stirrer and stirring bar
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Round-bottom flask
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Ice bath
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Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns, etc.)
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Procedure:
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Dissolve the substituted aniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add the brominating agent to the cooled solution while stirring vigorously. The addition should be controlled to maintain the reaction temperature.
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After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period (monitoring by TLC is recommended).
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Upon completion of the reaction, quench the reaction mixture by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate to consume excess bromine).
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Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure bromoaniline derivative.
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Spectroscopic Data
Table 2: Spectroscopic Data for a Related Compound: 4-Bromo-2,5-bis(trifluoromethyl)aniline [6]
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, δ, ppm) | 7.56 (d, J=2Hz, 1H); 7.39 (dd, J=2Hz, J=8.8Hz, 1H), 6.64 (d, J=8.8Hz, 1H), 4.17 (br, s, 2H) |
| ¹³C NMR (CDCl₃, δ, ppm) | 143.5; 135.6; 129.2; 124.1; 118.8; 115.3 |
| ¹⁹F NMR (CDCl₃, δ, ppm) | -63.2 |
| Mass Spectrometry (EI, m/z) | 238.96 (100%), 240.96 (97%) |
Safety and Handling
Substituted anilines and nitro compounds should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.[3]
Conclusion
4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a valuable, albeit not extensively characterized, chemical intermediate. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical sectors. Further research to fully elucidate its physicochemical properties, develop a robust synthetic protocol, and explore its biological activities is warranted.
References
- 1. innospk.com [innospk.com]
- 2. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. usbio.net [usbio.net]
- 6. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
